methyl N-amino-N-(2-ethylphenyl)carbamate
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Overview
Description
Methyl N-amino-N-(2-ethylphenyl)carbamate is an organic compound with the molecular formula C10H13NO2. It is a type of carbamate, which is a functional group characterized by the presence of a carbamic acid derivative. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-amino-N-(2-ethylphenyl)carbamate typically involves the reaction of 2-ethylphenylamine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-ethylphenylamine+methyl chloroformate→methyl N-amino-N-(2-ethylphenyl)carbamate+HCl
Industrial Production Methods
Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-amino-N-(2-ethylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl N-amino-N-(2-ethylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of pesticides, fungicides, and herbicides.
Mechanism of Action
The mechanism of action of methyl N-amino-N-(2-ethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(2-ethylphenyl)carbamate
- Ethyl N-(2-ethylphenyl)carbamate
- Methyl N-(2,6-diethylphenyl)carbamate
Uniqueness
Methyl N-amino-N-(2-ethylphenyl)carbamate is unique due to the presence of both an amino group and a carbamate group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl N-amino-N-(2-ethylphenyl)carbamate |
InChI |
InChI=1S/C10H14N2O2/c1-3-8-6-4-5-7-9(8)12(11)10(13)14-2/h4-7H,3,11H2,1-2H3 |
InChI Key |
CUYNSTMHUKDEFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N(C(=O)OC)N |
Origin of Product |
United States |
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